1H-heptafluorociclopeno

Descripción general

Descripción

Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is widely used in various scientific research applications, including organic synthesis, material science, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Isomerización promovida por el anión fluoruro

Esta aplicación involucra la isomerización de hidrofluorociclopenos promovida por el anión fluoruro en condiciones suaves. El proceso ha sido estudiado por su potencial en varias reacciones químicas donde se requiere la reordenación estructural de las moléculas .

Química atmosférica e impacto ambiental

El 1H-heptafluorociclopeno ha sido evaluado por su química atmosférica e impacto ambiental, particularmente en relación con su oxidación por radicales •OH. Esta investigación es crucial para comprender el comportamiento del compuesto en la atmósfera antes de aplicaciones a gran escala .

Fabricación de polímeros

Debido a su alta estabilidad química y térmica, el this compound se utiliza en la fabricación de tipos especiales de polímeros, que podrían tener aplicaciones en diversas industrias que van desde la automotriz hasta los bienes de consumo .

Materiales de recubrimiento sintéticos

Las propiedades únicas del compuesto lo hacen adecuado para crear materiales de recubrimiento sintéticos. Estos recubrimientos podrían proporcionar una protección mejorada contra los factores ambientales para diversas superficies .

Aditivo similar a un surfactante

Con baja tensión superficial y alta energía superficial, el this compound puede utilizarse como aditivo similar a un surfactante en diferentes formulaciones para modificar las propiedades de la superficie .

Investigación y desarrollo

El compuesto se ofrece para uso experimental e investigación, lo que indica su potencial en varios estudios científicos donde sus propiedades específicas pueden aprovecharse para explorar nuevas aplicaciones .

Isomerización de hidrofluorociclopenos promovida por el anión fluoruro

Safety and Hazards

“Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-” is subject to reporting under section 721.10584 for the significant new uses described in paragraph (a)(2) of this section . Manufacturers, importers, and processors of this substance are subject to recordkeeping requirements as specified in § 721.125 (a), (b), ©, and (i) .

Mecanismo De Acción

Mode of Action

It has been studied in the context of atmospheric chemistry, where it undergoes oxidation initiated by hydroxyl (•oh) radicals . The pathway concerning the •OH radical addition reaction with the C═C bond is more favorable than the H- and F-abstraction reactions with the •OH radical .

Biochemical Pathways

In the context of atmospheric chemistry, the oxidation of this compound by •oh radicals is a key process . This reaction contributes 99.99% to the overall rate constant .

Result of Action

Its oxidation in the atmosphere results in products that may have environmental impacts .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1H-Heptafluorocyclopentene. For instance, the rate of its oxidation by •OH radicals is temperature-dependent, with the reaction occurring within the temperature range of 250–450 K .

Análisis Bioquímico

Biochemical Properties

1H-Heptafluorocyclopentene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s high fluorine content contributes to its stability and reactivity. In biochemical systems, 1H-Heptafluorocyclopentene can interact with enzymes that are involved in oxidative processes. For instance, it has been observed to undergo oxidation reactions mediated by hydroxyl radicals (•OH), leading to the formation of various oxidation products . These interactions are crucial for understanding the compound’s behavior in biological systems.

Cellular Effects

The effects of 1H-Heptafluorocyclopentene on cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1H-Heptafluorocyclopentene can participate in oxidative stress responses, where it interacts with reactive oxygen species (ROS) and modulates the activity of antioxidant enzymes . Additionally, the compound’s impact on gene expression has been linked to changes in the expression levels of genes involved in oxidative stress and metabolic pathways.

Molecular Mechanism

At the molecular level, 1H-Heptafluorocyclopentene exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, the interaction of 1H-Heptafluorocyclopentene with hydroxyl radicals leads to the formation of transition states that facilitate the oxidation process

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Heptafluorocyclopentene can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, 1H-Heptafluorocyclopentene may undergo degradation, leading to the formation of various byproducts . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of oxidative stress and metabolic regulation.

Dosage Effects in Animal Models

The effects of 1H-Heptafluorocyclopentene in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, 1H-Heptafluorocyclopentene can induce toxic effects, including oxidative damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biological research.

Metabolic Pathways

1H-Heptafluorocyclopentene is involved in several metabolic pathways, particularly those related to oxidative stress and metabolism. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and detoxification . Additionally, 1H-Heptafluorocyclopentene can affect metabolic flux and alter the levels of key metabolites involved in energy production and cellular homeostasis.

Transport and Distribution

The transport and distribution of 1H-Heptafluorocyclopentene within cells and tissues are mediated by specific transporters and binding proteins. The compound’s high fluorine content influences its solubility and distribution in biological systems. Studies have shown that 1H-Heptafluorocyclopentene can accumulate in certain tissues, where it interacts with cellular components and affects their function . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects.

Subcellular Localization

1H-Heptafluorocyclopentene exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects

Propiedades

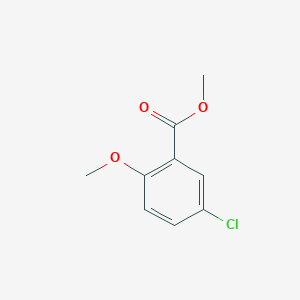

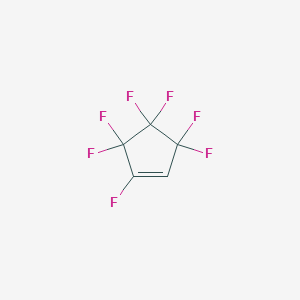

IUPAC Name |

1,3,3,4,4,5,5-heptafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDCOETZVBNIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074654 | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-03-1 | |

| Record name | 1,3,3,4,4,5,5-Heptafluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluoro(cyclopent-1-ene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary atmospheric removal process for 1H-Heptafluorocyclopentene?

A1: The primary atmospheric removal process for 1H-Heptafluorocyclopentene is its reaction with hydroxyl radicals (OH). [, ] This reaction has been extensively studied, and its rate coefficients have been determined across various temperatures.

Q2: What are the major degradation products of 1H-Heptafluorocyclopentene in the atmosphere?

A2: Upon reaction with OH radicals in the presence of oxygen (O2), 1H-Heptafluorocyclopentene degrades primarily into F(O)CCF2CF2CF2CH(O), CF2O, and CO2. [] These products suggest a ring-opening mechanism at the carbon-carbon double bond during degradation.

Q3: How does the atmospheric lifetime of 1H-Heptafluorocyclopentene compare to other fluorinated compounds?

A3: With an estimated atmospheric lifetime of 252 days, 1H-Heptafluorocyclopentene exhibits relatively short atmospheric persistence compared to some other highly fluorinated compounds. [] This shorter lifetime is primarily attributed to its reactivity with OH radicals.

Q4: Does 1H-Heptafluorocyclopentene significantly contribute to ozone depletion?

A4: Research indicates that 1H-Heptafluorocyclopentene has a negligible photochemical ozone creation potential (POCP). [] This finding suggests that it is unlikely to contribute significantly to ozone layer depletion.

Q5: What is the global warming potential of 1H-Heptafluorocyclopentene?

A5: While its atmospheric lifetime is relatively short, 1H-Heptafluorocyclopentene possesses a significant 100-year time horizon global warming potential (GWP) of 46.7. [] This value highlights its potential contribution to climate change if released into the atmosphere.

Q6: What research methods are employed to study the atmospheric chemistry of 1H-Heptafluorocyclopentene?

A6: Researchers utilize various techniques to investigate the atmospheric fate of 1H-Heptafluorocyclopentene. These include pulsed laser photolysis-laser-induced fluorescence to determine reaction rate coefficients, [] relative rate techniques employing reference compounds, [, ] and product analysis via gas chromatography to identify and quantify degradation products. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)

![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)